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molecular formula C14H25N3O3 B3344641 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 856418-53-6

3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3344641
M. Wt: 283.37 g/mol
InChI Key: SKNLHXXLVUSUQX-UHFFFAOYSA-N
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Patent
US07820673B2

Procedure details

tert-Butyl 4-(1-benzyl-4-piperidinyl)-3-oxo-1-piperazinecarboxylate (PCT Japanese Translation Patent Publication No. 2002533451; 1.4 g) was dissolved in ethanol (30 ml), 10% palladium carbon (50% water content; 0.12 g) was added thereto, and mixed under hydrogen atmosphere at room temperature for 16 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain the title compound as a green oil (0.95 g, quantitative).
Name
tert-Butyl 4-(1-benzyl-4-piperidinyl)-3-oxo-1-piperazinecarboxylate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.12 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][C:15]2=[O:27])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[O:27]=[C:15]1[N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16]1 |f:2.3|

Inputs

Step One
Name
tert-Butyl 4-(1-benzyl-4-piperidinyl)-3-oxo-1-piperazinecarboxylate
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium carbon
Quantity
0.12 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed under hydrogen atmosphere at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CN(CCN1C1CCNCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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